

Crystal Structure Analysis of Substituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromopiperidin-2-one**

Cat. No.: **B1266126**

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Target Compound: **3-Bromopiperidin-2-one**

Status: A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for **3-Bromopiperidin-2-one**.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we present a detailed crystal structure analysis of a closely related and structurally determined compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. This substituted piperidine serves as an excellent case study for the methodologies and data presentation relevant to the crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key conformational features of the substituted piperidine ring. In the crystalline state, the methylpiperidine ring adopts a stable chair conformation.^[1] The mean plane of this twisted piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.^[1] The molecular packing is stabilized by weak C—H···O interactions, which link the molecules into infinite chains along the a-axis.^[1] Further stabilization is achieved through H···H interatomic

interactions and weak dispersive forces, contributing to the formation of a supramolecular network.[\[1\]](#)

Crystallographic Data

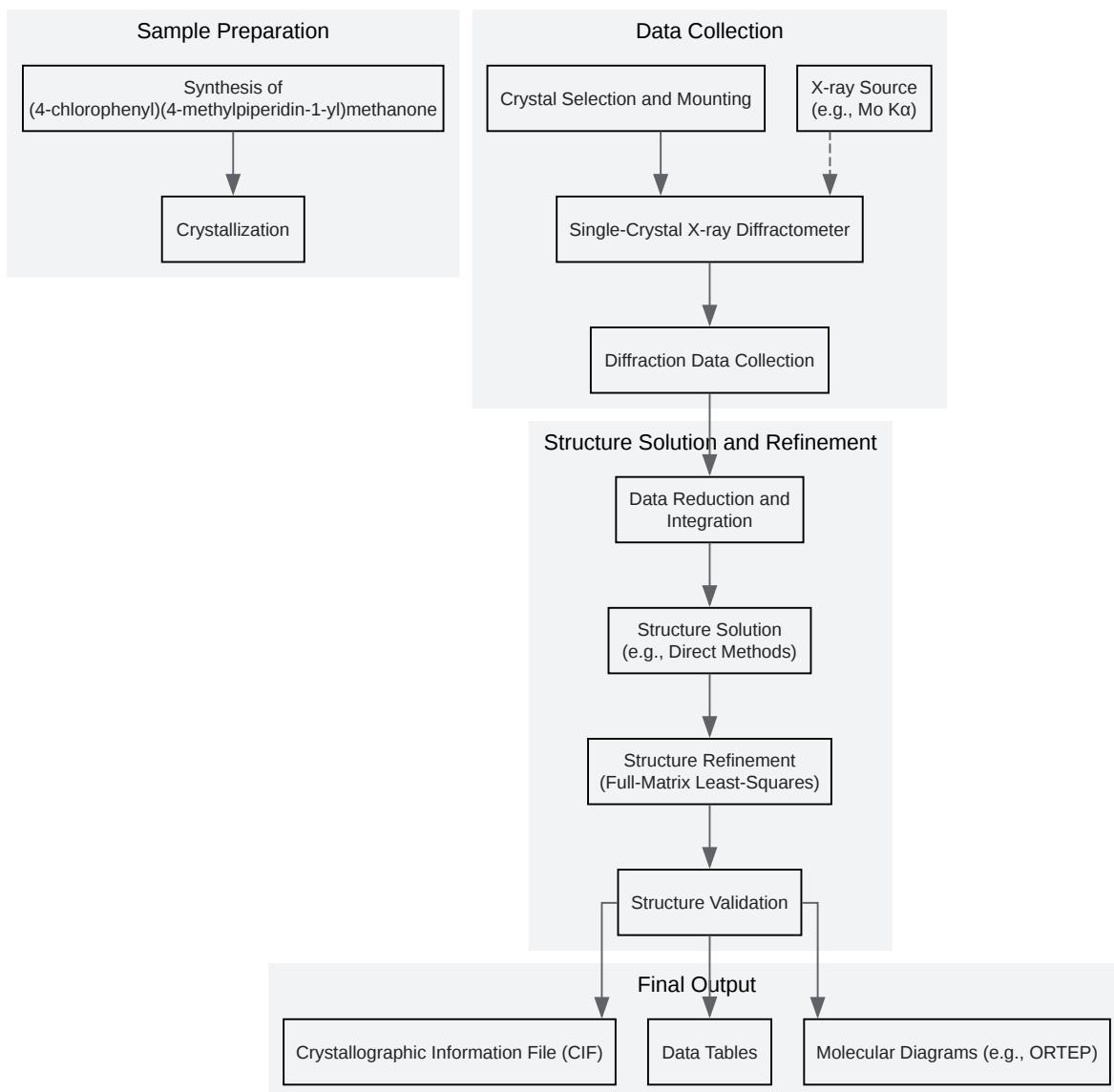
The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

Parameter	Value
Empirical Formula	C ₁₃ H ₁₆ CINO
Formula Weight	237.72
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.0123 (4)
b (Å)	8.3241 (6)
c (Å)	12.8953 (9)
α (°)	85.192 (5)
β (°)	82.028 (5)
γ (°)	84.149 (5)
Volume (Å ³)	631.39 (8)
Z	2
Density (calculated) (Mg/m ³)	1.251
Absorption Coefficient (mm ⁻¹)	0.29
F(000)	252
Theta range for data collection (°)	2.4 to 25.5
Reflections collected	5678
Independent reflections	2345
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.123
R indices (all data)	R1 = 0.054, wR2 = 0.130

Experimental Protocols

Synthesis and Crystallization

The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the provided search results. However, a general approach would involve the acylation of 4-methylpiperidine with 4-chlorobenzoyl chloride.


Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

The crystallographic data presented were obtained through single-crystal X-ray diffraction. A standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

A generalized workflow for determining a crystal structure.

Signaling Pathways and Logical Relationships

The provided search results do not contain information regarding any signaling pathways associated with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Therefore, a diagram for signaling pathways is not applicable in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Substituted Piperidines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266126#crystal-structure-analysis-of-3-bromopiperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com